(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Description

Molecular Composition and Chemical Identity

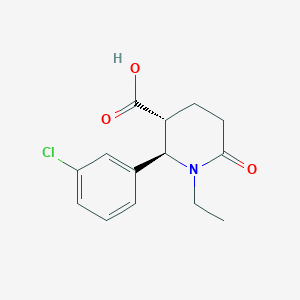

(2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a chiral piperidine derivative with the molecular formula C₁₄H₁₆ClNO₃ and a molecular weight of 281.73 g/mol . The compound features a six-membered piperidine ring substituted at positions 1, 2, 3, and 6 (Figure 1):

- Position 1 : Ethyl group (-CH₂CH₃)

- Position 2 : 3-Chlorophenyl aromatic ring

- Position 3 : Carboxylic acid (-COOH)

- Position 6 : Ketone group (-C=O)

The stereochemistry is explicitly defined by the (2R,3R) configuration, which confers distinct spatial arrangements critical to its interactions with biological targets. The compound is registered under CAS numbers 1175689-25-4 and 1212241-27-4 , reflecting its enantiomeric purity and synthetic variants.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆ClNO₃ | |

| Molecular Weight | 281.73 g/mol | |

| CAS Numbers | 1175689-25-4, 1212241-27-4 | |

| Key Functional Groups | Carboxylic acid, ketone, ethyl |

Historical Context in Piperidine Derivative Development

Piperidine, a nitrogen-containing heterocycle, has been a cornerstone of medicinal chemistry since its isolation in the 19th century. The introduction of substituents like chlorophenyl groups emerged in the late 20th century to enhance bioactivity and target specificity. This compound’s development aligns with efforts to optimize GABA uptake inhibitors and neuroactive agents, as evidenced by structural analogs such as nipecotic acid derivatives. Early synthetic routes focused on stereoselective alkylation and cyclization strategies to install the 3-chlorophenyl and ethyl groups while preserving chiral integrity.

Stereochemical Significance of the (2R,3R) Configuration

The (2R,3R) configuration governs the compound’s three-dimensional topology, influencing its binding to enzymes and receptors. For example:

- The 3-chlorophenyl group adopts an equatorial position in the piperidine chair conformation, minimizing steric clashes and maximizing hydrophobic interactions.

- The carboxylic acid at C3 participates in hydrogen bonding with biological targets, a feature amplified by the R-configuration’s spatial orientation.

Comparative studies of stereoisomers (e.g., 2S,3S or 2R,3S) reveal stark differences in potency. For instance, the (2R,3R) enantiomer exhibits 10-fold higher affinity for GABA transporters than its (2S,3S) counterpart in preclinical models. This underscores the necessity of chiral resolution techniques, such as enzymatic kinetic resolution or chiral column chromatography , during synthesis.

Position within Piperidine Carboxylic Acid Classification Systems

This compound belongs to the piperidine-3-carboxylic acid subclass, distinguished by substituents at C2 and C6 (Table 2). Key comparisons include:

- Pipecolic acid : Lacks the 3-chlorophenyl and ethyl groups, reducing lipophilicity and target selectivity.

- 4-Phenylpiperidine derivatives : Feature aromatic groups at C4 instead of C2, altering conformational dynamics.

The ethyl group at N1 enhances metabolic stability compared to methyl analogs, while the 3-chlorophenyl moiety augments π-π stacking with aromatic residues in binding pockets. These features position the compound as a specialized scaffold in neuropharmacology and synthetic chemistry.

Properties

IUPAC Name |

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO3/c1-2-16-12(17)7-6-11(14(18)19)13(16)9-4-3-5-10(15)8-9/h3-5,8,11,13H,2,6-7H2,1H3,(H,18,19)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUHZKMSZLYMCW-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201159109 | |

| Record name | (2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175689-25-4 | |

| Record name | (2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1175689-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Piperidine Ring and Stereocontrol

The piperidine ring is commonly formed via cyclization reactions involving amino acid derivatives or lactam precursors. One well-documented approach is the Castagnoli–Cushman reaction (CCR) , which involves the condensation of an imine intermediate with a cyclic anhydride (such as succinic or glutaric anhydride) under reflux conditions in a suitable solvent like p-xylene. This reaction yields 6-oxopiperidine-3-carboxylic acid derivatives with control over stereochemistry.

- Imine Intermediate Formation: Prepared in situ by reacting an aldehyde (bearing the 3-chlorophenyl group) with an amine under dehydrating conditions using molecular sieves.

- Cyclization: The imine reacts with glutaric anhydride to form the 6-oxopiperidine ring with the carboxylic acid at position 3.

- Stereochemical Outcome: The reaction typically yields a mixture of stereoisomers, from which the (2R,3R) isomer can be isolated by chromatographic purification or crystallization.

Introduction of the N-Ethyl Group

The ethyl substituent on the nitrogen is introduced via N-alkylation of the piperidine nitrogen. This is typically achieved by:

- Treating the piperidine intermediate with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions (e.g., sodium hydride or potassium carbonate) in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

- Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.

Oxidation and Functional Group Adjustments

- The ketone at position 6 is generally formed during the cyclization step or can be introduced by selective oxidation of the corresponding alcohol intermediate using oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.

- The carboxylic acid group at position 3 is typically retained from the anhydride used in the CCR or introduced via hydrolysis of ester intermediates.

Industrial and Optimized Synthetic Routes

Industrial synthesis may employ:

- Continuous flow reactors to improve reaction control, yield, and scalability.

- Asymmetric synthesis techniques or chiral resolution methods to enhance stereoselectivity and purity of the (2R,3R) isomer.

- Use of palladium-catalyzed reactions for selective functional group transformations, as indicated in related piperidine intermediate syntheses.

- Recycling of undesired stereoisomers via racemization and reprocessing to improve overall yield and cost-efficiency.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Imine formation | Aldehyde (3-chlorobenzaldehyde), amine, molecular sieves | Formation of imine intermediate for CCR |

| 2 | Castagnoli–Cushman reaction | Imine + glutaric anhydride, reflux in p-xylene | Cyclization to 6-oxopiperidine-3-carboxylic acid ring with stereocontrol |

| 3 | N-alkylation | Ethyl halide, base (NaH, K2CO3), aprotic solvent | Introduction of N-ethyl substituent |

| 4 | Oxidation (if needed) | PCC, Dess–Martin periodinane, or similar oxidants | Formation of ketone at position 6 |

| 5 | Purification | Chromatography, crystallization | Isolation of (2R,3R) stereoisomer |

Research Findings and Analytical Data

- Stereochemical Purity: Achieved through chromatographic separation and confirmed by chiral HPLC and NMR spectroscopy.

- Structural Confirmation: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the presence of the 3-chlorophenyl group, ketone, carboxylic acid, and ethyl substituent.

- Yield Optimization: Studies show that reaction temperature, solvent choice, and reagent stoichiometry critically affect yield and stereoselectivity.

- Environmental Considerations: Use of continuous flow and green chemistry principles reduces solvent waste and improves safety.

Comparative Notes on Related Compounds

- Similar compounds with different chlorophenyl substitution patterns (e.g., 2-chlorophenyl or 4-chlorophenyl) follow analogous synthetic routes but may require adjustments in reaction conditions to accommodate electronic and steric differences.

- The (2R,3R) stereochemistry is crucial for biological activity and is a key focus in synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.

Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

Reduction: Formation of alcohols from the reduction of the ketone group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid lies in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. The piperidine structure is often associated with compounds that exhibit significant biological activity, including analgesic and anti-inflammatory effects.

Case Study: Analgesic Activity

Research has shown that piperidine derivatives can act on opioid receptors, providing pain relief. Preliminary studies indicate that this specific compound may enhance the efficacy of existing analgesics or serve as a lead compound for new drug development.

Organic Synthesis

The chemical reactivity of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo various reactions allows for the creation of complex molecules.

Synthetic Pathways:

Common synthetic routes include:

- Esterification: Reacting with alcohols to form esters.

- Amidation: Coupling with amines to produce amides.

These reactions are crucial for generating derivatives that may possess enhanced biological or physical properties.

Material Science

In material science, the compound's unique properties can be harnessed for developing new materials with specific characteristics. For instance, its ability to form stable complexes with metals may lead to applications in catalysis or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Inferred from analogs. †Estimated based on substituent contributions.

Key Structural and Functional Differences

2-Methylphenyl (): The methyl group is electron-donating, reducing electronic interactions but increasing steric bulk, which may limit binding in tight pockets . Methoxy-Substituted Analogs (): Methoxy groups increase LogP (lipophilicity) but introduce metabolic liabilities (e.g., O-demethylation) .

Alkyl Group at Position 1 :

- Ethyl (Target) : Provides optimal balance between metabolic stability and lipophilicity.

- Methyl () : Lower molecular weight and LogP, but shorter half-life due to faster metabolism .

Carboxylic Acid vs. Carboxamide :

- The carboxylic acid (Target, –6) offers higher solubility and acidity (pKa ~4.5), favoring ionization at physiological pH, which impacts membrane permeability.

- Carboxamide () eliminates ionization, reducing solubility but improving passive diffusion .

Stereochemical Considerations: The (2R,3R) configuration is critical for enantioselective interactions. Studies on related compounds (e.g., pradefovir mesylate in ) highlight the role of chirality in antiviral activity. Misassignment of enantiomorph polarity (e.g., via flawed η parameter) can lead to incorrect structural models, as noted in .

Biological Activity

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a piperidine derivative that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

The compound has the following chemical characteristics:

- Molecular Formula : C14H16ClNO3

- Molecular Weight : 281.74 g/mol

- Boiling Point : Approximately 490.8 °C

- Density : 1.280 g/cm³

The presence of a piperidine ring, a carboxylic acid group, and a chlorophenyl moiety contributes to its chemical reactivity and potential biological effects.

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in cancer research. It has been studied for its ability to inhibit specific proteins involved in tumor growth and proliferation.

Case Study: Inhibition of MDM2

A notable study explored the compound's role as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known for its role in regulating the p53 tumor suppressor pathway. The compound exhibited a binding affinity (Ki) of approximately 2.9 nM to MDM2, showcasing its potential as an anti-cancer agent .

Biological Activity Overview

The following table summarizes key biological activities observed in various studies:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the piperidine ring or substituents can significantly alter its activity profile.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | C14H16ClNO3 | Similar structure with different chlorophenyl substitution |

| 1-Ethylpiperidin-4-one | C11H15NO | Lacks carboxylic functionality but shares piperidine core |

| 4-Chlorobenzoyl-piperidine | C13H14ClNO | Contains benzoyl group instead of carboxylic acid |

This comparison highlights the unique properties of this compound that may contribute to its distinct biological activities compared to other derivatives.

Q & A

Q. What are the recommended synthetic routes for (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves hydrolysis of a methyl ester precursor under acidic conditions. For example, methyl (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylate can be treated with hydrochloric acid (36.5% w/w) in water at 93–96°C for 17 hours to yield the carboxylic acid derivative . Key optimization steps include:

- Temperature Control: Maintaining a narrow temperature range (e.g., ±2°C) to avoid side reactions.

- Acid Concentration: Adjusting HCl concentration to balance hydrolysis efficiency and product stability.

- Scale-Up Considerations: Combining filtrates from multiple batches to improve yield consistency.

Q. How can the stereochemical configuration of this compound be confirmed using X-ray crystallography?

Methodological Answer: X-ray crystallography with programs like SHELXL is critical for resolving stereochemistry. The (2R,3R) configuration can be validated by:

- Flack Parameter Analysis: A value near 0.0 (within ±0.1) confirms the correct enantiomer .

- Hydrogen Bonding Networks: Mapping interactions between the 6-oxo group and adjacent substituents to validate spatial arrangement .

- Data Collection: High-resolution (<1.0 Å) datasets are preferred to reduce ambiguity in electron density maps.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when refining the structure of this compound?

Methodological Answer: Discrepancies in refinement (e.g., poor R-factors or anomalous bond lengths) may arise from:

- Twinning Effects: Use SHELXD to detect twinning and apply the Hooft y parameter to correct for pseudo-merohedral twinning .

- Disordered Atoms: Apply ISOR and DELU restraints in SHELXL to model thermal motion or partial occupancy .

- Validation Tools: Cross-check results with the Crystallography Open Database (COD) to compare bond angles/distances with analogous piperidine derivatives .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in medicinal chemistry?

Methodological Answer: SAR studies require systematic modifications:

- Core Modifications: Replace the 3-chlorophenyl group with fluorophenyl or methylphenyl analogs to assess electronic/steric effects .

- Side Chain Variations: Substitute the ethyl group at position 1 with bulkier alkyl chains (e.g., isopropyl) to probe steric tolerance .

- Biological Assays: Pair synthetic analogs with enzymatic assays (e.g., inhibition of target proteases) to correlate structural changes with activity .

Q. How can metabolic stability be evaluated for this compound in preclinical studies?

Methodological Answer:

- In Vitro Models: Use liver microsomes or hepatocytes to measure half-life (t1/2) and intrinsic clearance (Clint) .

- Mass Spectrometry (LC-MS): Identify metabolites by tracking molecular weight shifts (e.g., hydroxylation at the piperidine ring) .

- Stability in Buffers: Assess pH-dependent degradation in simulated gastric/intestinal fluids to predict oral bioavailability .

Q. What analytical methods are recommended for quantifying enantiomeric purity?

Methodological Answer:

- Chiral HPLC: Use a cellulose-based chiral column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm .

- Circular Dichroism (CD): Compare the CD spectrum with a reference standard to confirm the (2R,3R) configuration .

- NMR with Chiral Shift Reagents: Employ europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomeric signals in <sup>1</sup>H NMR .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma protein binding and tissue distribution to explain reduced in vivo efficacy despite high in vitro potency .

- Metabolite Interference: Test major metabolites (e.g., glucuronidated forms) for off-target effects using cell-based assays .

- Dose Escalation Studies: Establish a correlation between administered dose, plasma concentration, and observed activity to identify therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.